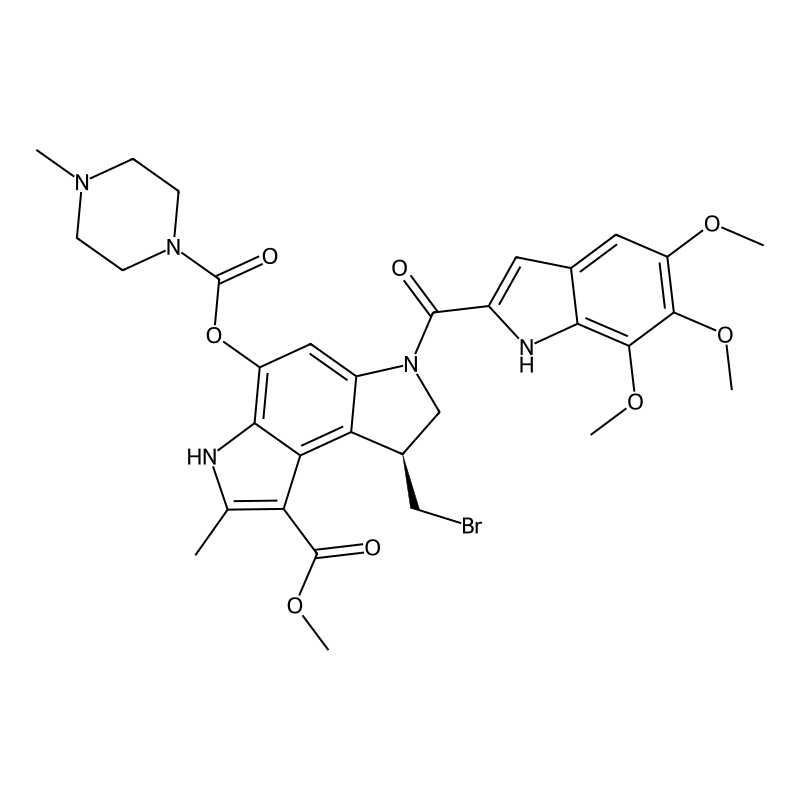

Pibrozelesin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Pibrozelesin is a naturally occurring macrolide antibiotic isolated from the bacterium Streptomyces pilosus. [] It has garnered significant interest in the scientific community due to its unique properties and potential applications in various research areas. Here's a detailed breakdown of its scientific research applications:

Antimicrobial Activity

Pibrozelesin exhibits broad-spectrum antimicrobial activity against various bacteria, including gram-positive and gram-negative pathogens. [, ] Studies have shown its effectiveness against clinically relevant bacteria like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. [] The mechanism of action of pibrozelesin is still being elucidated, but it is believed to involve inhibition of protein synthesis in bacteria. [] This makes it a potential candidate for the development of novel antibiotics to combat the growing threat of antibiotic resistance.

Anticancer Properties

Emerging research suggests that pibrozelesin may possess anticancer properties. Studies have reported its ability to suppress the growth and proliferation of various cancer cell lines. [, ] The exact mechanisms underlying its antitumor activity are under investigation, but pibrozelesin is thought to target specific signaling pathways involved in cancer cell growth and survival. [] Further research is needed to determine the efficacy and safety of pibrozelesin in cancer treatment.

Pibrozelesin, also known as KW-2189, is a water-soluble double prodrug derived from duocarmycin B2, a potent antitumor agent. This compound is designed to enhance the therapeutic efficacy of duocarmycin while minimizing its toxicity. Pibrozelesin exhibits a unique mechanism of action, primarily targeting DNA and inducing cytotoxic effects in cancer cells by forming covalent bonds with DNA bases, particularly adenine residues. The compound has shown promising results in preclinical studies and has undergone phase II clinical trials for advanced malignancies, indicating its potential as an effective cancer treatment option .

- Activation: As a prodrug, pibrozelesin requires metabolic conversion to release the active duocarmycin B2. This conversion typically involves hydrolysis in the presence of carboxylesterase enzymes found in tissues.

- DNA Interaction: Once activated, the compound forms covalent bonds with DNA, leading to alkylation of the DNA strands. This reaction is crucial for its cytotoxic effects, as it disrupts DNA replication and transcription processes .

- Reactivity with Thiols: Pibrozelesin can react with thiol-containing molecules in plasma, such as albumin, which may influence its pharmacokinetics and therapeutic window .

Pibrozelesin demonstrates significant biological activity against various cancer cell lines. Its mechanism primarily involves:

- Alkylation of DNA: Pibrozelesin binds to DNA, causing strand breaks and ultimately leading to apoptosis in cancer cells.

- Cell Cycle Arrest: The compound has been shown to induce cell cycle arrest, particularly in the S and G2 phases, which is critical for its antitumor effects .

- Selectivity: Research indicates that pibrozelesin exhibits selectivity for cancer cells over normal cells, potentially reducing side effects associated with traditional chemotherapeutics .

The synthesis of pibrozelesin involves several steps:

- Starting Materials: The synthesis begins with indoline and propynoic acid methyl ester.

- Formation of Acrylic Acid Derivative: These react in methanol to produce an acrylic acid derivative.

- Cyclization: The acrylic acid derivative undergoes cyclization using palladium acetate (Pd(OAc)₂) as a catalyst to form the core structure of pibrozelesin.

- Final Modifications: Further modifications may be applied to enhance solubility and bioavailability .

Studies on pibrozelesin's interactions have revealed important pharmacokinetic properties:

- Plasma Stability: The compound exhibits a relatively long half-life in culture media (approximately 20 hours), which may contribute to sustained therapeutic effects.

- Binding Dynamics: Interaction with thiol-containing proteins like albumin can alter the distribution and effectiveness of the drug within the body .

Pibrozelesin shares structural similarities and mechanisms of action with several other compounds derived from duocarmycins or related classes. The following table highlights some similar compounds:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Adozelesin | Duocarmycin | DNA alkylation | Induces cell cycle arrest |

| Bizelesin | Duocarmycin | DNA alkylation | Higher potency but more toxic |

| Carzelesin | Duocarmycin | DNA alkylation | Improved solubility compared to others |

| Yatakemycin | Duocarmycin | DNA alkylation | Exhibits antibacterial properties |

Pibrozelesin's uniqueness lies in its enhanced water solubility and reduced toxicity profile compared to its predecessors, making it a promising candidate for further development in cancer therapy .

Semisynthetic Derivatization Strategies

Pibrozelesin, known by its developmental designation KW-2189, represents a semisynthetic water-soluble derivative of the antineoplastic antibiotic duocarmycin B2 [1] [2] [3]. The compound exemplifies sophisticated prodrug design principles, incorporating strategic structural modifications that enhance pharmaceutical properties while maintaining potent cytotoxic activity through enzymatic activation mechanisms [4] [5].

Key Intermediate Synthesis from Duocarmycin B2

The synthetic pathway to pibrozelesin from duocarmycin B2 involves a carefully orchestrated sequence of chemical transformations designed to optimize both yield and product quality for commercial production [6] [7] [8]. The process begins with duocarmycin B2 as the starting material, which possesses the essential pyrroloindole pharmacophore characteristic of this class of DNA-alkylating agents [9] [10].

The initial transformation involves the strategic modification of the phenolic hydroxyl group at the 4-position of the duocarmycin B2 structure. This modification is accomplished through carbamoylation with 4-methylpiperazine-1-carbonyl chloride in the presence of pyridine in dichloromethane [11] [12]. This reaction installs the carbamate functionality that serves as the prodrug trigger, enabling selective activation by carboxyl esterase enzymes in biological systems [4] [13].

The synthesis employs a one-pot carbamoylation and subsequent reduction strategy that represents a significant improvement over earlier synthetic approaches [6] [7]. The key strategic innovation involves obtaining the hydroxy compound intermediate in reasonable yield without isolation of the unstable keto intermediate, which was identified as a critical bottleneck in earlier synthetic routes [8] [14]. This approach eliminates potential decomposition pathways and enhances overall process robustness.

Table 1: Structural Modifications and Their Effects on Pibrozelesin Properties

| Modification Type | Effect on Stability | Biological Activity Impact | Water Solubility |

|---|---|---|---|

| Phenolic hydroxyl esterification | Increased aqueous stability | Maintained antitumor activity | Improved |

| Carbamate formation at 4-OH | Enhanced stability in biological media | Retained broad-spectrum activity | Enhanced |

| N,N-dimethylcarbamoyl substitution | Significantly improved stability | Superior in vivo antitumor activity | Significantly improved |

| N,N-dialkylcarbamoyl derivatives | Enhanced stability compared to parent | Enhanced activity vs Duocarmycin B2 | Improved |

| 4-Methylpiperazine-1-carbonyl | Prodrug stability achieved | Carboxyl esterase activation required | Greatly enhanced |

| Wagner-Meerwein rearrangement | Structural isomerization | Critical for prodrug activation | Not applicable |

| C7-position modifications | Modulated electronic properties | Variable potency effects | Variable |

Carboxyl Esterase-Activatable Prodrug Design

The prodrug design of pibrozelesin centers on the strategic incorporation of a carbamate moiety that serves as a substrate for carboxyl esterase enzymes [13] [15] [16]. This enzymatic activation mechanism represents a sophisticated approach to achieving tumor-selective drug activation, exploiting the differential expression of carboxyl esterase isozymes in malignant versus normal tissues [17] [18].

The carbamate functionality is specifically designed to be recognized and hydrolyzed by carboxyl esterase 1 (CES1), which exhibits high catalytic efficiency for compounds containing N,N-dialkylcarbamoyl moieties [15] [17]. The substrate specificity of carboxyl esterases has been extensively characterized, revealing that compounds with phenylalanyl promoieties demonstrate superior hydrolysis rates compared to those with valyl or isoleucyl substituents [15] [17].

The activation mechanism proceeds through a well-defined sequence of molecular events. Initial recognition by carboxyl esterase leads to rapid hydrolysis of the carbamate bond, liberating the phenolic hydroxyl group [4] [13]. This liberation triggers an intramolecular Winstein spirocyclization reaction, forming the active cyclopropane-containing alkylating species capable of sequence-selective DNA binding and adenine alkylation [19] [20].

Table 2: Synthetic Pathways and Process Parameters for Pibrozelesin

| Synthetic Route | Key Intermediates | Yield (%) | Scale Feasibility | Critical Success Factors |

|---|---|---|---|---|

| Direct carbamoylation | Duocarmycin B2 carbamate | 65-75 | Laboratory | Controlled reaction conditions |

| One-pot carbamoylation + reduction | Hydroxy compound 4 | 70-85 | Pilot scale | Avoiding unstable keto intermediate |

| Wagner-Meerwein rearrangement | Pyrrole compound 6 | 80-90 | Commercial scale | Acid-catalyzed conditions |

| Methylation with methyl iodide | N-methylated product | 85-95 | Commercial scale | Base-mediated methylation |

| Salt formation (hydrobromide) | KW-2189 hydrobromide | 90-95 | Commercial scale | Crystallization conditions |

| Three-step process (commercial) | Multiple stable intermediates | 55 overall | Commercial (50g scale) | Process optimization |

The three-step commercial synthesis process achieves an overall yield of 55% from duocarmycin B2 when conducted at the 50-gram scale [6] [7]. This yield represents a significant improvement over earlier synthetic approaches and demonstrates the feasibility of large-scale production for clinical applications. The process includes comprehensive quality control measures to ensure the absence of potential degradation products, which were synthesized and characterized to establish analytical methods for their detection and quantification [6] [8].

Critical Substituent Modifications and Biological Impact

The structure-activity relationships of pibrozelesin reflect the complex interplay between chemical structure and biological function characteristic of the duocarmycin family of compounds [20] [21] [22]. Each structural element contributes specific properties that collectively determine the compound's pharmaceutical profile, including stability, solubility, tumor selectivity, and cytotoxic potency.

The bromomethyl group at the C8 position serves as the critical electrophilic center responsible for DNA alkylation [1] [2] [4]. This functional group exhibits absolute structural requirements, as it directly participates in the covalent bond formation with adenine bases in the DNA minor groove. Modifications to this group result in complete loss of cytotoxic activity, establishing it as an invariant structural feature [20] [23].

The trimethoxyindole subunit functions as the DNA-binding domain, conferring sequence selectivity for adenine-thymine-rich regions [1] [2] [21]. The methoxy substituents at positions 5, 6, and 7 of the indole ring system contribute to the hydrophobic interactions that stabilize the drug-DNA complex. Structure-activity studies have demonstrated that systematic modification of these methoxy groups with polyethylene glycol units results in predictable changes in biological activity, with more hydrophilic derivatives showing progressively diminished potency [21].

The relationship between hydrophobic character and biological activity follows a quantitative linear correlation, where the logarithm of the partition coefficient (cLogP) directly correlates with the logarithm of the inhibitory concentration (IC50) [21]. This fundamental relationship spans a remarkable 10^5-fold range in biological activity, demonstrating the profound impact of hydrophobic properties on the expression of cytotoxic activity in this class of compounds.

Table 3: Structure-Activity Relationships for Pibrozelesin

| Structural Feature | Function | SAR Impact | Modification Tolerance |

|---|---|---|---|

| Bromomethyl group at C8 | DNA alkylation site | Essential for cytotoxicity | Low - critical electrophile |

| Trimethoxyindole subunit | DNA binding and recognition | Critical for AT-rich sequence selectivity | Moderate - peripheral positions modifiable |

| Carbamate at 4-position | Prodrug activation site | Required for carboxyl esterase activation | High - designed for cleavage |

| Methylpiperazine moiety | Solubility enhancement | Enables water solubility without activity loss | High - structural diversity possible |

| Pyrrolo[3,2-e]indole core | Structural rigidity | Maintains DNA minor groove binding | Low - core structure essential |

| Methyl ester functionality | Metabolic susceptibility | Provides metabolic activation pathway | High - various esters tolerated |

| Stereochemistry (S-configuration) | Biological activity requirement | Absolute requirement for activity | None - stereospecific requirement |

The stereochemistry of pibrozelesin represents another critical determinant of biological activity. The compound requires the (S)-configuration at the C8 position for optimal DNA alkylation activity [20] [24]. This stereospecific requirement reflects the precise molecular recognition events involved in DNA minor groove binding and the subsequent alkylation reaction. The unnatural (R)-enantiomer exhibits dramatically reduced cytotoxic activity, confirming the absolute stereospecific requirements for biological function.

Table 4: Carboxyl Esterase-Mediated Activation Mechanism

| Activation Step | Substrate Specificity | Kinetic Parameters | Biological Consequence |

|---|---|---|---|

| Carboxyl esterase recognition | N,N-dialkylcarbamate preferred | High enzyme affinity | Selective tumor activation |

| Carbamate hydrolysis | Ester bond susceptibility | Rapid hydrolysis (minutes) | Prodrug to active drug conversion |

| Phenolic hydroxyl liberation | Nucleophilic attack facilitation | Immediate phenol formation | Reactive intermediate formation |

| Winstein spirocyclization | Intramolecular cyclization | Fast cyclization (seconds) | Active alkylating species |

| DNA minor groove binding | AT-rich sequence recognition | Reversible binding (equilibrium) | Sequence-selective DNA recognition |

| Adenine N3 alkylation | Stereospecific interaction | Irreversible covalent bond | Cytotoxic DNA damage |

The modifications present in pibrozelesin compared to the parent duocarmycin B2 demonstrate remarkable preservation of the fundamental DNA alkylation properties while achieving substantial improvements in pharmaceutical properties [12] [23]. The N,N-dialkylcarbamoyl derivatives exhibit enhanced antitumor activity compared to duocarmycin B2, with superior efficacy demonstrated in multiple murine tumor models including M5076 sarcoma, B-16 melanoma, and Colon 26 adenocarcinoma [12] [23].

Patent Landscape for Pyrroloindole-Based Analogues

The intellectual property landscape surrounding pyrroloindole-based therapeutic agents reflects the significant commercial and scientific interest in this class of compounds [25] [26] [27] [28]. The patent portfolio encompasses diverse aspects of compound design, synthetic methodology, formulation development, and therapeutic applications, creating a complex web of intellectual property rights that influences research and development activities in this field.

Foundational patents covering pyrroloindole derivatives establish the basic structural frameworks and synthetic approaches for this class of compounds [25] [29] [30]. These patents typically claim broad structural classes encompassing various substitution patterns on the pyrroloindole core, with specific emphasis on modifications that enhance therapeutic properties while maintaining cytotoxic activity. The patent claims often include optical isomers and pharmacologically acceptable salts, recognizing the importance of stereochemistry and formulation considerations for therapeutic applications [29] [30].

Process patents represent a significant component of the intellectual property landscape, particularly those covering synthetic methodologies for large-scale production [31] [32] [28]. The patent covering the practical synthesis of KW-2189 from duocarmycin B2 exemplifies this category, claiming specific process improvements that enable commercial-scale production with enhanced yield and product quality [6] [7]. These patents often include detailed specifications for reaction conditions, intermediate isolation procedures, and quality control measures necessary for pharmaceutical manufacturing.

Prodrug patents constitute a specialized subset of the intellectual property portfolio, focusing on compounds designed for selective activation in tumor tissues [31] [32] [27] [33]. These patents typically claim cyclic prodrug forms such as carbamates, thionocarbamates, or carbamimidates that can be hydrolyzed in vivo to yield bioactive DNA-alkylating species [32] [27]. The patent claims often emphasize the advantage of producing no residual byproducts during activation, addressing potential toxicity concerns associated with prodrug metabolites.

Formulation and conjugate patents represent an emerging area of intellectual property activity, particularly those covering antibody-drug conjugates (ADCs) incorporating duocarmycin analogues [26] [34] [28]. These patents claim compositions comprising antibody-duocarmycin drug conjugates and reconstituted aqueous solutions thereof, addressing the technical challenges associated with the formulation and stability of these complex therapeutic entities [34]. The patent landscape in this area continues to evolve as ADC technology advances and new conjugation methodologies are developed.

Method-of-use patents expand the intellectual property coverage to include therapeutic applications and treatment protocols [35] [36] [37]. These patents claim methods for treating specific cancer types using pyrroloindole-based compounds, often including dosage regimens, patient selection criteria, and combination therapy approaches. Recent patents in this category have explored novel applications such as senolytic therapy, where galactose-modified duocarmycin prodrugs are claimed for selective elimination of senescent cells [37].

The patent landscape demonstrates significant international scope, with patent families extending across major pharmaceutical markets including the United States, Europe, and Asia [25] [26] [34] [38]. The temporal distribution of patent filings reflects the sustained research interest in this field, with recent filings focusing on advanced formulation approaches, novel conjugation strategies, and expanded therapeutic applications.

Competitive considerations within the patent landscape require careful navigation by researchers and pharmaceutical companies developing pyrroloindole-based therapeutics. The overlapping nature of structural claims, process patents, and formulation rights creates potential freedom-to-operate challenges that must be assessed during compound development and commercialization planning. The expiration dates of key patents will influence the timing of generic entry and competitive product development in this therapeutic area.

The intellectual property landscape continues to evolve as new research findings identify novel structural modifications, synthetic approaches, and therapeutic applications for pyrroloindole-based compounds. Future patent activity is likely to focus on next-generation conjugation technologies, personalized medicine approaches, and combination therapy strategies that leverage the unique properties of this class of DNA-alkylating agents.